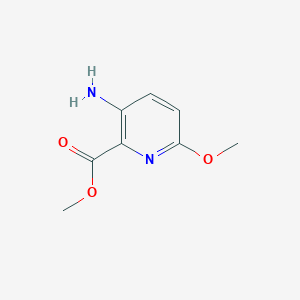

N-(3-Amino-2,6-difluorophenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and characterized using spectroscopic techniques . Similarly, the synthesis of other related acetamide compounds, such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide, involved characterization by NMR spectroscopy, ESI-MS, and X-ray crystallography . N-((Diphenylamino)methyl)acetamide was synthesized using the Mannich reaction .

Molecular Structure Analysis

The molecular structure of the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters. The structure exhibits intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions . Other related compounds, such as those containing a 5-amino-1,3,4-thiadiazol-2-yl group, were found to be near "V" shaped and formed various intermolecular interactions, generating 3-D arrays . The 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding with the S(6) motif and several intermolecular C–H···O interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides are crucial for their potential biological activities. The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling, targeting the VEGFr receptor . The antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates were also investigated, showing positive results .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry, and the deprotonation process in polar solvents was suggested by TD-DFT calculations . The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide were characterized to obtain insights into the molecule's stability and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Structural Properties and Molecular Interactions :

- Research on N-(3-Amino-2,6-difluorophenyl)acetamide derivatives reveals their near 'V' shaped molecular structure and the presence of various intermolecular interactions like N–H···O, N–H···N, and N–H···F hydrogen bonds. These interactions contribute to the formation of 3-D arrays in these compounds, indicating potential applications in material science and molecular engineering (Boechat et al., 2011).

Anticancer Drug Synthesis and Molecular Docking Analysis :

- A derivative of this compound has been synthesized and studied for its anticancer properties. The compound exhibits potential as an anticancer drug due to its ability to target the VEGFr receptor, as confirmed by in silico modeling. This signifies its potential application in developing new cancer therapies (Sharma et al., 2018).

Green Synthesis in Dye Production :

- The derivative N-(3-Amino-4-methoxyphenyl)acetamide, related to this compound, has been used in the green synthesis of azo disperse dyes. This application underscores the compound's relevance in sustainable manufacturing practices in the dye industry (Zhang, 2008).

Pharmaceutical and Medicinal Chemistry :

- Studies have explored the synthesis of various this compound analogs and their biological evaluation as opioid kappa agonists. This suggests the compound's potential use in developing new pharmacological agents, especially in pain management (Barlow et al., 1991).

Eigenschaften

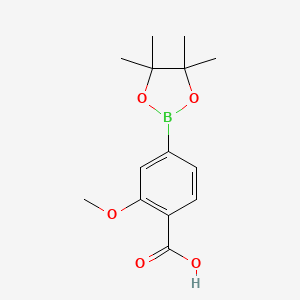

IUPAC Name |

N-(3-amino-2,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-5(9)2-3-6(11)7(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNQJJLMTSCQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668928 | |

| Record name | N-(3-Amino-2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946826-47-7 | |

| Record name | N-(3-Amino-2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)

![3-[(2,3-Dichlorophenyl)methylene]carbazamidine](/img/structure/B3030663.png)